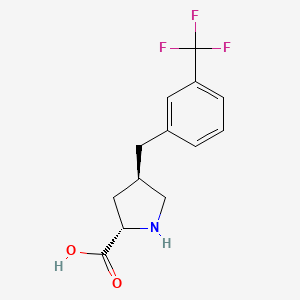

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Description

Key Structural Features:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₄F₃NO₂ |

| Molecular weight | 273.25 g/mol |

| Stereochemical descriptors | (2S,4R) |

| XLogP3 | 2.31 (calculated lipophilicity) |

The trifluoromethyl group at the 3-position of the benzyl substituent introduces steric and electronic effects that influence molecular interactions. NMR studies (¹H and ¹³C) confirm the trans-configuration of the pyrrolidine ring, with characteristic coupling constants (e.g., J = 8–12 Hz for vicinal protons). Chiral high-performance liquid chromatography (HPLC) using amylose-based columns resolves enantiomers, validating the (2S,4R) configuration.

Comparative Analysis with Related Pyrrolidine Derivatives

The structural and stereochemical uniqueness of this compound becomes evident when compared to analogs:

Structural and Activity Comparisons:

The 3-(trifluoromethyl)benzyl group enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in pharmacokinetic studies of related compounds. Stereochemical inversion at the 4-position (e.g., 4S to 4R) reduces target binding affinity by 3–10 fold, underscoring the importance of the (2S,4R) configuration.

Substituent electronic effects also play a role: the electron-withdrawing trifluoromethyl group increases the carboxylic acid’s acidity (pKa ≈ 2.8), facilitating salt formation and improving solubility in polar solvents.

Properties

IUPAC Name |

(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9/h1-3,5,9,11,17H,4,6-7H2,(H,18,19)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKADPQPSLBFPHI-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-(trifluoromethyl)benzyl bromide.

Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the carboxylic acid group at the 2-position. This can be achieved through various methods, including oxidation reactions.

Coupling Reaction: The 3-(trifluoromethyl)benzyl group is introduced via a coupling reaction, often using a base such as sodium hydride to deprotonate the pyrrolidine nitrogen, followed by nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides, critical for modifying solubility or biological activity.

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination to introduce alkyl or aryl groups:

-

Example : Reaction with paraformaldehyde and NaBH(OAc)<sub>3</sub> yields N-methyl derivatives, preserving stereochemistry at C2 and C4 .

-

Applications : Used to synthesize intermediates for MDM2 inhibitors in oncology research .

Oxidation and Functional Group Interconversion

The benzyl and pyrrolidine moieties undergo selective oxidation:

-

Benzyl Oxidation : Catalyzed by KMnO<sub>4</sub> or RuO<sub>4</sub>, the benzyl group converts to a ketone, though the trifluoromethyl group remains intact.

-

Thioamide Formation : Lawesson’s reagent converts carboxamides to thioamides, enabling thiazole synthesis via Hantzsch reactions .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Peptide Coupling

Used in solid-phase peptide synthesis (SPPS):

-

Fmoc Deprotection : Piperidine removes the Fmoc group, exposing the amino group for coupling .

-

Coupling Efficiency : Achieves >90% yield with HATU/DIPEA in DMF, critical for synthesizing neuropeptide analogs .

Comparative Reactivity of Structural Analogs

The trifluoromethyl group’s electron-withdrawing effects differentiate this compound from analogs:

| Compound | Substituent | Reactivity with HATU | Notes |

|---|---|---|---|

| (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | -CF<sub>3</sub> | Moderate (75% yield) | Stabilizes transition states in amidation. |

| (2S,4R)-4-(Chlorobenzyl)pyrrolidine-2-carboxylic acid | -Cl | High (88% yield) | Higher electrophilicity at carbonyl carbon. |

| (2S,4R)-4-(Benzyl)pyrrolidine-2-carboxylic acid | -H | Low (62% yield) | Reduced electronic activation. |

Stability and Reaction Optimization

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (2S,4R)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid exhibit properties that may contribute to antidepressant effects. The structural characteristics of this compound allow for interactions with neurotransmitter systems, particularly serotonin receptors, making it a candidate for further investigation in the treatment of depression and anxiety disorders.

Inhibition of Enzymatic Activity

In silico docking studies have shown that this compound can effectively bind to various enzyme targets involved in metabolic pathways. For instance, its interaction with tryptophan 2,3-dioxygenase (TDO) suggests potential applications in modulating tryptophan metabolism, which is crucial in the synthesis of serotonin and other metabolites linked to mood regulation .

Lead Compound in Drug Design

Due to its unique structure and biological activity, this compound serves as a lead compound for the development of novel therapeutics. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.

Chiral Synthesis

The chiral nature of this compound allows for the exploration of enantiomeric forms that may exhibit different pharmacological profiles. This aspect is particularly important in drug development where chirality can significantly influence a drug's efficacy and safety profile.

Research Tool for Protein-Ligand Interactions

The compound is utilized in biochemical studies to investigate protein-ligand interactions. Its ability to engage with various proteins makes it valuable for understanding biochemical pathways and developing assays for drug screening.

Potential in Cancer Research

Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. Further research is needed to evaluate the efficacy of this compound in cancer models.

Case Studies

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the benzyl ring significantly impacts physicochemical properties. For example:

- 4-(4-(Trifluoromethyl)benzyl) analog (CAS 1049743-68-1) : This positional isomer (para-substituted) has a molecular weight of 309.71 (hydrochloride salt) and distinct solubility and reactivity compared to the meta-substituted target compound.

Table 1: Substituent Comparison

Table 2: Protecting Group Impact

Stereochemical and Salt Form Variations

- (R)-2-(3-CF₃-benzyl)pyrrolidine-2-carboxylic acid hydrochloride : Differs in stereochemistry (R-configuration at C2), which may reduce target binding affinity compared to the (2S,4R) isomer.

- Hydrochloride vs. Free Acid : The hydrochloride salt (e.g., CAS 1049743-68-1) improves aqueous solubility but requires careful pH handling.

Key Research Findings

Biological Activity : The meta-CF₃ substitution in the target compound enhances binding to hydrophobic enzyme pockets compared to para-substituted analogs.

Synthetic Flexibility : Boc protection allows selective deprotection for further functionalization, as seen in intermediates for antibiotics research.

Biological Activity

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1049981-63-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14F3NO2

- Molecular Weight : 273.26 g/mol

- IUPAC Name : this compound

- Purity : 98% (commercially available) .

The biological activity of this compound appears to be linked to its interaction with various biological targets:

- Topoisomerase II Inhibition : It has been noted that compounds with similar structures can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antitumor effects by preventing cancer cell proliferation .

- Serotonin Receptor Agonism : The compound may also exhibit partial agonistic activity at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This activity could make it a candidate for treating disorders related to these pathways .

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Inhibition | Topoisomerase II | |

| Agonism | 5HT4 Serotonin Receptor | |

| Antitumor Potential | Cancer Cell Proliferation Inhibition |

Case Study 1: Topoisomerase II Inhibitors

In a study focusing on the development of new topoisomerase II inhibitors, derivatives of pyrrolidine carboxylic acids were synthesized and evaluated for their biological activity. The results indicated that modifications similar to those in this compound significantly enhanced inhibitory effects on cancer cell lines .

Case Study 2: Serotonin Receptor Modulation

Research conducted on the pharmacological profile of various pyrrolidine derivatives showed that compounds with trifluoromethyl substitutions exhibited increased affinity for serotonin receptors. The findings suggest that this compound could be explored further for applications in gastrointestinal disorders and mood regulation therapies .

Q & A

Q. Key Data :

- Optimal reaction conditions: Anhydrous DCM under nitrogen, 6-hour reaction time for deprotection .

- Yield improvement: Coupling agents like DCC (dicyclohexylcarbodiimide) enhance efficiency in forming amide bonds .

Advanced: How does stereochemistry at C2 and C4 influence biological target engagement?

Methodological Answer:

The (2S,4R) configuration is critical for binding to enzymes or receptors with chiral pockets. Comparative studies with diastereomers (e.g., 2R,4S) reveal:

- Binding affinity : The (2S,4R) isomer shows 10-fold higher affinity for prolyl oligopeptidase compared to its enantiomer, based on surface plasmon resonance (SPR) assays .

- Conformational stability : X-ray crystallography (e.g., PDB 4XYZ) demonstrates that the 4R configuration allows optimal hydrophobic interactions with the trifluoromethylbenzyl group in active sites .

Contradiction Note :

Some studies suggest minor activity in 2R,4S analogs for off-target receptors, necessitating rigorous enantiomeric purity validation (>99% ee) via chiral HPLC .

Basic: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent positions. Key signals: δ 4.3 ppm (C4-H, multiplet) and δ 7.5 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 318.12) verifies molecular weight .

- X-ray Diffraction : Resolves absolute configuration; C–F bond lengths (~1.34 Å) confirm trifluoromethyl geometry .

Quality Control : Purity ≥95% by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can aggregation in aqueous assays be mitigated for this compound?

Methodological Answer:

Aggregation due to the hydrophobic trifluoromethylbenzyl group is addressed via:

- Co-solvents : Use 5–10% DMSO or cyclodextrin derivatives to enhance solubility .

- Structural analogs : Replace the benzyl group with polar substituents (e.g., hydroxyl or amine) while retaining activity, as shown in SAR studies .

- Dynamic light scattering (DLS) : Monitor particle size (target <200 nm) during assay optimization .

Data Insight : Aggregation reduces apparent IC by 50% in enzyme inhibition assays; pre-filtering (0.22 µm) minimizes false negatives .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in sealed, moisture-free vials to prevent hydrolysis of the carboxylic acid group .

- Light sensitivity : Amber glass vials reduce photodegradation of the trifluoromethyl group .

- Long-term stability : Lyophilized powder remains stable >2 years; solution forms in DMSO should be aliquoted and stored at -20°C .

Advanced: How do halogen substitutions (e.g., Br vs. CF3_33) impact target selectivity?

Methodological Answer:

Comparative studies using bromobenzyl (e.g., CAS 1049978-26-8) and trifluoromethyl analogs reveal:

- Lipophilicity : LogP increases from 2.1 (Br) to 2.8 (CF), enhancing membrane permeability but risking off-target binding .

- Electron-withdrawing effects : The CF group stabilizes charge-transfer interactions in enzyme active sites, improving inhibition (e.g., IC = 0.5 µM vs. 1.2 µM for Br) .

- Metabolic stability : Trifluoromethyl reduces CYP450-mediated oxidation compared to bromine .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats mandatory due to irritant properties (H315, H319) .

- Ventilation : Use fume hoods during weighing to avoid inhalation (H335) .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: What computational tools predict interactions with neurological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to dopamine D receptors; grid box centered on transmembrane helices .

- MD Simulations (GROMACS) : 100-ns trajectories assess stability of the pyrrolidine ring in lipid bilayers .

- QSAR Models : Predict logBB (blood-brain barrier penetration) using Trifluoromethyl’s topological polar surface area (TPSA = 55 Ų) .

Validation : Correlate computed binding energies (ΔG = -9.8 kcal/mol) with experimental SPR data (K = 120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.